![molecular formula C14H15N3O2S B2931627 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1705149-15-0](/img/structure/B2931627.png)

6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolo[3,4-d]pyrimidine is a type of pyrimidine, which is a six-membered ring with two nitrogen atoms . Pyrimidines are part of many important biomolecules, such as DNA and RNA . Methanesulfonyl is a sulfonyl derivative, and it’s often used in organic synthesis .

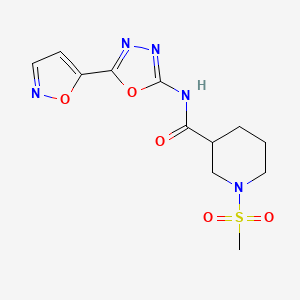

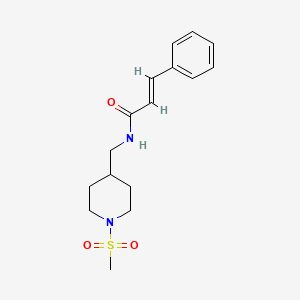

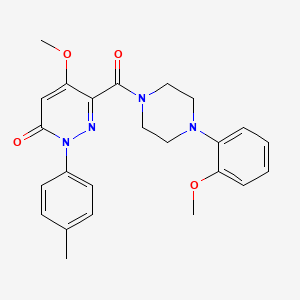

Molecular Structure Analysis

The molecular structure of a compound like “6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine” would likely involve a pyrimidine ring attached to a methanesulfonyl group .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, methanesulfonic acid, a related compound, is a colorless liquid .Scientific Research Applications

Synthesis and Biological Activity

HMG-CoA Reductase Inhibition : A novel series of compounds related to the specified chemical structure were synthesized and evaluated for their potential to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. One compound exhibited significant potency, suggesting potential applications in cholesterol management (Watanabe et al., 1997).

Antimicrobial Additives : Studies have shown the synthesis of heterocyclic compounds incorporating pyrimidine derivatives, which, when added to polyurethane varnishes and printing ink, exhibit strong antimicrobial effects. This suggests applications in coatings and inks to prevent microbial growth (El‐Wahab et al., 2015).

Halogen Bonding for Anion Recognition : Research involving methanesulfonyl-polarized halogen bonding indicates strong halide recognition capabilities in polar media. This innovative approach to anion binding highlights potential applications in molecular recognition and sensor design (Lohrman et al., 2019).

Chemical Synthesis and Modification

Novel Compound Synthesis : The chemical framework has been utilized in the synthesis of new compounds, demonstrating the versatility of pyrimidine derivatives in creating molecules with potential for various scientific applications, from medicinal chemistry to materials science (Le, 2014).

Modification of Pyrrolo[2,3-d]pyrimidines : A method based on C–H borylation followed by cross-coupling was developed to create biologically relevant pyrrolo[2,3-d]pyrimidine derivatives. This strategy enables the synthesis of a variety of compounds with potential biological activity, showcasing the chemical's role in facilitating complex synthetic routes (Klečka et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

6-[(3-methylphenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-11-3-2-4-12(5-11)9-20(18,19)17-7-13-6-15-10-16-14(13)8-17/h2-6,10H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLJUCOFXXAZSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Fluorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2931553.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2931554.png)

![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)

![ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2931561.png)